5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science. The presence of multiple functional groups, including chloro, hydroxy, and triazolo moieties, makes this compound particularly interesting for scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound . Heterocyclic compounds are known to bind with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to show versatile biological activities due to their capability of binding in the biological system with various enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied .
Result of Action
The wide range of pharmacological activities exhibited by triazole compounds suggests that they can have diverse molecular and cellular effects .
Action Environment
The action of triazole compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazin-3-yl moiety. One common approach is the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor in drug discovery research.
Medicine: Due to its structural similarity to known bioactive compounds, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide may have potential medicinal properties. It could be explored for its antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide moiety but differ in their substituents.
Triazolo[4,3-a]pyrazin-3-yl derivatives: These compounds have the triazolo[4,3-a]pyrazin-3-yl core but vary in their functional groups.
Uniqueness: 5-Chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its specific combination of chloro, hydroxy, and triazolo groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O3S2/c11-6-1-2-8(20-6)21(18,19)13-5-7-14-15-9-10(17)12-3-4-16(7)9/h1-4,13H,5H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEPZXDFTJHGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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